Structural Orthogonality vs. Piperazine-Based 2-Bromo-5-methoxyphenyl Analogs
The target compound employs a piperidine core with a 6-methylpyridazin-3-yloxy ether at the 4-position, whereas the most commonly available 2-bromo-5-methoxyphenyl analogs in commercial libraries utilize a piperazine core linked via a benzyl or direct N-aryl bond. This structural divergence has known pharmacological consequences: piperidine-based SCD1 inhibitors achieve oral bioavailability in rodent models with dose-dependent reductions in plasma desaturation index, while piperazine-based pyridazine compounds are primarily explored as CCR5 antagonists with IC50 values around 6.29 µM, representing entirely distinct target classes [1][2]. The piperidine-ether linker in the target compound introduces greater conformational flexibility and alters the pKa of the basic nitrogen compared to piperazine, both parameters known to critically influence membrane permeability and target engagement .
| Evidence Dimension | Core scaffold and linker chemistry determining target class selectivity |
|---|---|
| Target Compound Data | Piperidine core with 4-(6-methylpyridazin-3-yloxy) ether linkage; pKa modulation via pyridazine N-atoms |
| Comparator Or Baseline | Piperazine-based 2-bromo-5-methoxyphenyl analogs (e.g., CCR5 antagonist series, IC50 = 6.29 µM for anti-HIV-1 activity) |
| Quantified Difference | Target class divergence: SCD1/lipid metabolism (piperidine-pyridazine) vs. chemokine receptor antagonism (piperazine); no overlapping IC50 data available |
| Conditions | Literature-derived class-level comparison across distinct assay systems |
Why This Matters
Procurement of the piperidine-pyridazinyl ether scaffold enables exploration of SCD1 and kinase target space that is structurally inaccessible to cheaper, more abundant piperazine-based 2-bromo-5-methoxyphenyl building blocks.
- [1] Yang, S.-M. et al. (2013). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable SCD1 inhibitors: Part 2. Pyridazine-based analogs. Bioorganic & Medicinal Chemistry Letters, 23(24), 6654–6659. View Source
- [2] OMICSDI. S-EPMC3538727. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. Reports IC50 = 6.29 µM for CCR5 antagonism and IC50 = 0.44 µM for anti-HIV-1 activity. View Source
